(E)-1-(3,5-difluoropyridin-2-yl)-2-methoxyethanone oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(3,5-difluoropyridin-2-yl)-2-methoxyethanone oxime is a chemical compound that features a pyridine ring substituted with two fluorine atoms at the 3 and 5 positions, an oxime group, and a methoxyethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3,5-difluoropyridin-2-yl)-2-methoxyethanone oxime typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring with fluorine substitutions can be synthesized using methods such as the Balz-Schiemann reaction or the Umemoto reaction.
Introduction of the Methoxyethanone Group: This step involves the reaction of the fluoropyridine with a suitable methoxyethanone precursor under controlled conditions.
Oxime Formation: The final step involves the conversion of the ketone group to an oxime using hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(3,5-difluoropyridin-2-yl)-2-methoxyethanone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The fluorine atoms on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted pyridines with various functional groups.
Wissenschaftliche Forschungsanwendungen
(E)-1-(3,5-difluoropyridin-2-yl)-2-methoxyethanone oxime has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals with potential anti-inflammatory, anti-cancer, or anti-viral properties.
Agrochemicals: The compound can be used in the development of herbicides or pesticides due to its fluorinated pyridine structure.
Materials Science: It can be used in the synthesis of advanced materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of (E)-1-(3,5-difluoropyridin-2-yl)-2-methoxyethanone oxime depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The fluorine atoms can enhance the compound’s binding affinity and metabolic stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Difluoropyridine: A simpler analog without the methoxyethanone and oxime groups.
2-Amino-3,5-difluoropyridine: Contains an amino group instead of the methoxyethanone and oxime groups.
Uniqueness
(E)-1-(3,5-difluoropyridin-2-yl)-2-methoxyethanone oxime is unique due to the presence of both the methoxyethanone and oxime groups, which can impart distinct chemical and biological properties compared to its simpler analogs .
Eigenschaften
Molekularformel |
C8H8F2N2O2 |
---|---|
Molekulargewicht |
202.16 g/mol |
IUPAC-Name |
(NE)-N-[1-(3,5-difluoropyridin-2-yl)-2-methoxyethylidene]hydroxylamine |
InChI |
InChI=1S/C8H8F2N2O2/c1-14-4-7(12-13)8-6(10)2-5(9)3-11-8/h2-3,13H,4H2,1H3/b12-7- |
InChI-Schlüssel |
HIDMWLNRQBGHFJ-GHXNOFRVSA-N |
Isomerische SMILES |
COC/C(=N/O)/C1=C(C=C(C=N1)F)F |
Kanonische SMILES |
COCC(=NO)C1=C(C=C(C=N1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.